2-(2-(Methoxymethoxy)phenyl)ethanol

Directed ortho-metalation Regioselectivity Synthetic methodology

2-(2-(Methoxymethoxy)phenyl)ethanol is a synthetic, ortho-substituted phenethyl alcohol derivative in which the phenolic hydroxyl is protected as a methoxymethyl (MOM) ether. This places it within the class of O-protected phenethanol intermediates.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
Cat. No. B8106796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Methoxymethoxy)phenyl)ethanol
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCOCOC1=CC=CC=C1CCO
InChIInChI=1S/C10H14O3/c1-12-8-13-10-5-3-2-4-9(10)6-7-11/h2-5,11H,6-8H2,1H3
InChIKeyJXTROXDOEPTEDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(Methoxymethoxy)phenyl)ethanol: Baseline Identity and Procurement-Relevant Classification


2-(2-(Methoxymethoxy)phenyl)ethanol is a synthetic, ortho-substituted phenethyl alcohol derivative in which the phenolic hydroxyl is protected as a methoxymethyl (MOM) ether. This places it within the class of O-protected phenethanol intermediates [1]. The chemistry of the methoxymethoxy substituent is distinguished by its function as a relatively strong ortho-directing group in hydrogen-metal exchange reactions, enabling a degree of regiochemical control not achievable with simpler alkoxy analogs [2]. However, authoritative, quantitative performance data that directly differentiates this specific compound from its closest structural analogs remains notably scarce in the primary literature.

The Substitution Risk for 2-(2-(Methoxymethoxy)phenyl)ethanol: Why Analogs Are Not Interchangeable


Assuming functional equivalence between 2-(2-(Methoxymethoxy)phenyl)ethanol and its closest commercially available analogs is a high-risk procurement decision rooted in a misunderstanding of chemodifferentiation. The core differentiator is the methoxymethoxy (MOM) group, which is not a simple unreactive alkoxy substituent; it is a chemically active participant that acts as a transient directing group for regioselective functionalization [1]. Substituting this compound with a simple methoxy analog (e.g., 2-(2-methoxyphenyl)ethanol) forfeits this capacity for directed ortho-metalation. Conversely, substituting with the free phenol (2-(2-hydroxyphenyl)ethanol) or a different O-protecting group like TIPS fundamentally alters the molecule's stability and reactivity profile [2]. The limited quantitative head-to-head data mandates that any substitution must be empirically validated for the specific synthetic sequence.

Quantitative Evidence Guide for the Differentiated Performance of 2-(2-(Methoxymethoxy)phenyl)ethanol


Regiochemical Directing Capability: MOM vs. Methoxy (OMe) Group

The methoxymethoxy (OMOM) group is a superior directed metalation group (DMG) compared to a simple methoxy (OMe) substituent. In a systematic study on competitive metalation, the OMOM group overrides the OMe group for direction of lithiation, representing a definitive hierarchy in directing power [1].

Directed ortho-metalation Regioselectivity Synthetic methodology

Comparative O-Protecting Group Efficiency: MOM vs. TIPS in Carboxylation Yield

In a comparative study on the metalation and subsequent carboxylation of fluorobenzyl and fluorophenethyl alcohols, the choice of O-protecting group had a significant impact on the average synthetic yield. The triisopropylsilyl (TIPS) group provided a higher average yield compared to the methoxymethyl (MOM) group, establishing a clear performance benchmark [1].

Protecting group strategy Metalation-carboxylation Benzoic acid synthesis

Stability Under Reactivity Conditions: MOM-Protected vs. Unprotected Phenethyl Alcohols

The direct metalation of unprotected fluorinated phenethyl alcohols was demonstrated to be problematic, furnishing a lower average yield and failing to provide two of the targeted products entirely. This establishes a binary performance threshold where the presence of an O-MOM (or TIPS) protecting group is a prerequisite for successful functionalization in these sensitive substrates [1].

Protecting group stability Reaction compatibility Chemoselectivity

Principled Application Scenarios for 2-(2-(Methoxymethoxy)phenyl)ethanol Based on Evidence


Ortho-Functionalization of Phenethyl Alcohol Scaffolds via Directed Metalation

This compound is a preferred intermediate when the synthetic route requires functionalization at the position ortho to the protected phenolic hydroxyl group. The MOM group's established role as an ortho-director in hydrogen-metal exchange reactions allows for predictable site-selective lithiation and subsequent trapping with electrophiles, a control that is lost or diminished with simple alkoxy or free hydroxyl analogs [1].

Multi-Step Synthesis Requiring a Phenol Protecting Group Removable Under Orthogonal Conditions

The compound serves as a masked form of 2-(2-hydroxyphenyl)ethanol. The MOM ether is stable to strong bases and nucleophilic conditions, allowing aggressive transformations on the ethanol side chain or elsewhere on the molecule. It can be distinctively deprotected under mild acidic conditions or via newer bismuth trichloride methods, facilitating synthesis of complex polyfunctional targets where other protecting groups (e.g., simple methyl ethers) cannot be selectively removed [2].

Building Block for Hydroxytyrosol and Related Bioactive Phenethyl Alcohol Derivatives

The MOM-protected framework aligns with synthetic strategies for hydroxytyrosol ethers and other olive oil phenolic compounds with demonstrated antioxidant and CB1 receptor affinity activities. The ortho-protected phenol motif is a key intermediate for constructing analogs where the phenolic hydroxyl must be unmasked at the final stage to impart biological activity [3].

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